
9-Methyl-9-(4-methylphenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-9-(4-methylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family This compound is characterized by a fluorene core substituted with a methyl group at the 9-position and a 4-methylphenyl group at the same position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9-(4-methylphenyl)-9H-fluorene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting fluorene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-9-(4-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups into the fluorene structure.
Applications De Recherche Scientifique
9-Methyl-9-(4-methylphenyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 9-Methyl-9-(4-methylphenyl)-9H-fluorene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenyl-9H-fluorene: Similar structure but lacks the methyl group at the 4-position.
9-Methyl-9H-fluorene: Lacks the 4-methylphenyl group.
9-(4-Methylphenyl)-9H-fluorene: Similar but without the methyl group at the 9-position.
Uniqueness
9-Methyl-9-(4-methylphenyl)-9H-fluorene is unique due to the presence of both the methyl and 4-methylphenyl groups at the 9-position of the fluorene core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60253-05-6 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
9-methyl-9-(4-methylphenyl)fluorene |
InChI |
InChI=1S/C21H18/c1-15-11-13-16(14-12-15)21(2)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3 |
Clé InChI |
RTBYKBQGGAYFSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)

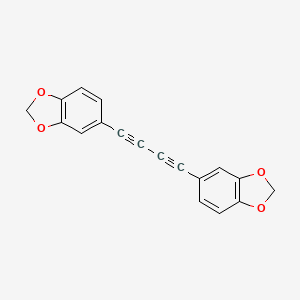
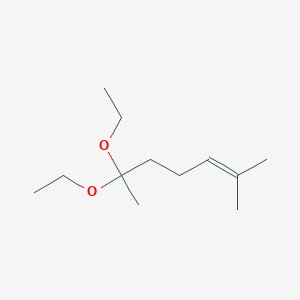
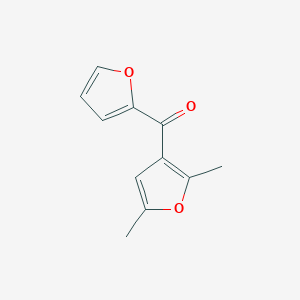
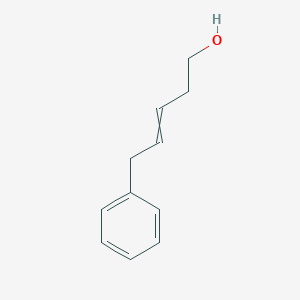
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
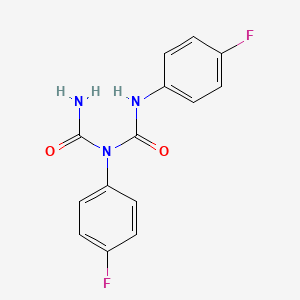
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
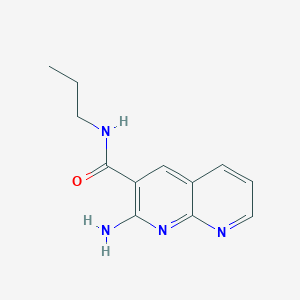

![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
